molecular formula C7H6F2O B1297542 2,5-Difluorobenzyl alcohol CAS No. 75853-20-2

2,5-Difluorobenzyl alcohol

Cat. No.: B1297542
CAS No.: 75853-20-2
M. Wt: 144.12 g/mol
InChI Key: KIKCAPPVFQLOIU-UHFFFAOYSA-N
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Description

2,5-Difluorobenzyl alcohol is an organic compound with the molecular formula C7H6F2O. It is a derivative of benzyl alcohol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,5-difluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or ethanol under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2,5-difluorobenzaldehyde. This method offers higher yields and is more scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols

Major Products Formed:

Scientific Research Applications

2,5-Difluorobenzyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-difluorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2,4-Difluorobenzyl alcohol
  • 3,5-Difluorobenzyl alcohol
  • 2,6-Difluorobenzyl alcohol

Comparison: Compared to its analogs, 2,5-difluorobenzyl alcohol exhibits unique properties due to the specific positioning of fluorine atoms. This positioning influences its reactivity, binding affinity, and overall chemical behavior. For instance, the 2,5-difluoro substitution pattern may result in different electronic effects and steric hindrance compared to other difluorobenzyl alcohols .

Properties

IUPAC Name

(2,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCAPPVFQLOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226760
Record name 2,5-Difluorobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75853-20-2
Record name 2,5-Difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75853-20-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzyl alcohol
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Record name 2,5-Difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluorobenzyl alcohol
Source European Chemicals Agency (ECHA)
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Record name 2,5-DIFLUOROBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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